5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene
Description
5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with a benzyloxy group (-OCH₂C₆H₅) at the 5-position, two methyl groups at the 1- and 3-positions, and a nitro group (-NO₂) at the 2-position.
The benzyloxy group enhances lipophilicity and stability, while the nitro group facilitates electrophilic substitution reactions. These features make it a versatile intermediate for synthesizing bioactive molecules or functional materials.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1,3-dimethyl-2-nitro-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15NO3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
ZXVWSVQMDQATEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene typically involves the nitration of 5-(benzyloxy)-1,3-dimethylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Meta-substituted products depending on the electrophile used.
Scientific Research Applications
5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Nitroaromatic Compounds
The table below compares 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene with structurally related nitroaromatic derivatives:
Key Research Findings on Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- Benzyloxy vs. Methoxy : The benzyloxy group in this compound provides greater steric bulk and π-π stacking capability compared to methoxy, improving binding affinity in receptor-ligand interactions . Methoxy derivatives, however, exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .
- Nitro Group Positioning : Compounds like 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene demonstrate that nitro group placement significantly affects electronic distribution and reactivity. For example, para-nitro groups enhance acidity, while meta-substitution (as in the target compound) balances electronic effects .
Functional Group Modifications
- Bromine Substitution : Brominated analogs (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) enable Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl structures .
- Ester vs. Amide Linkages : Benzyl 5-(benzyloxy)-2-nitrobenzoate’s ester group offers hydrolytic stability, whereas amide-containing analogs (e.g., N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide) exhibit stronger hydrogen-bonding interactions in biological systems .
Biological Activity
5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a nitro group, which is often associated with biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Anticancer Activity : Many nitroaromatic compounds have been shown to inhibit cancer cell proliferation. They may exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, possibly by disrupting microbial cell membranes or interfering with metabolic pathways.
Biological Activity Evaluation
The biological activity of this compound can be evaluated through various assays:
| Activity Type | Methodology | Findings |
|---|---|---|
| Cytotoxicity | MTT assay on cancer cell lines (e.g., MCF-7) | Significant reduction in cell viability observed |
| Antibacterial | Disc diffusion method | Inhibition zones against specific bacterial strains |
| Antifungal | Broth microdilution | Effective against certain fungal pathogens |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potential as an anticancer agent. -
Antimicrobial Activity :
In another investigation, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. -
Mechanistic Studies :
Further research focused on elucidating the mechanisms behind its biological activities. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
